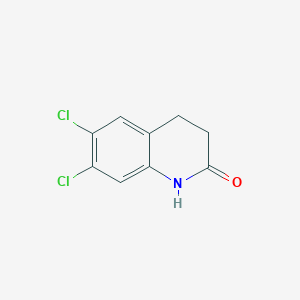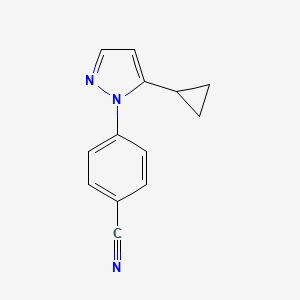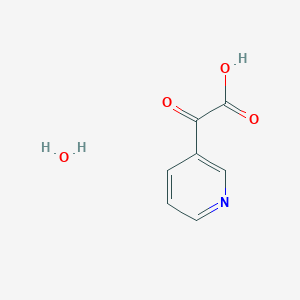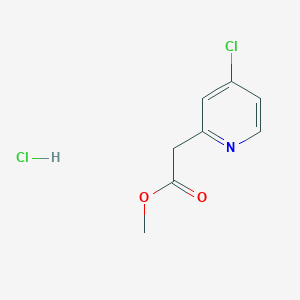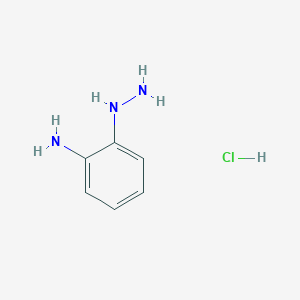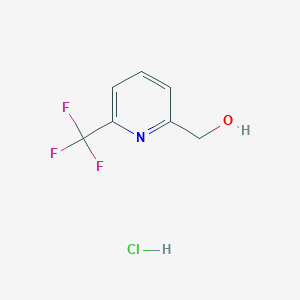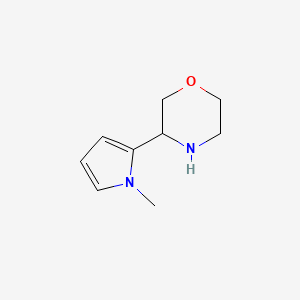
3-(1-methyl-1H-pyrrol-2-yl)morpholine
Descripción general
Descripción
“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is a compound that has a similar structure . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .
Synthesis Analysis
Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of N-substituted pyrroles can be achieved via the Paal-Knorr pyrrole condensation .
Molecular Structure Analysis
The molecular structure of a related compound, “3-(1-Methyl-1H-pyrrol-2-yl)pyridine”, has a molecular formula of C10H10N2 and an average mass of 158.200 Da .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a notable reaction . This reaction can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Aplicaciones Científicas De Investigación
Biomedical Research: Immunological Sensing
3-(1-methyl-1H-pyrrol-2-yl)morpholine: has been utilized in the development of immunosensors for the detection of biomarkers like calreticulin (CALR) in human serum samples. The compound is involved in the synthesis of conductive polymer nanocomposite materials, which are used to modify disposable immunosensors for ultra-sensitive detection through electrochemical impedance spectroscopy .
Pharmaceutical Industry: Anticancer Agents
Derivatives of 3-(1-methyl-1H-pyrrol-2-yl)morpholine have been synthesized and evaluated for their potential as anticancer agents. These compounds are studied for their efficacy in inhibiting the growth of cancer cells, with a focus on their mechanism of action and therapeutic potential .
Chemical Synthesis: Building Blocks
This compound serves as a crucial building block in chemical syntheses, particularly in the scalable production of related compounds. For example, it’s related to the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one , an important precursor for the antidiabetic drug glimepiride .
Nanotechnology: Nanocomposite Fabrication
3-(1-methyl-1H-pyrrol-2-yl)morpholine: is involved in the fabrication of nanocomposites, particularly in conjunction with single-walled carbon nanotubes (SWCNTs). These nanocomposites have applications in creating more sensitive and selective sensors for various analytical purposes .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(1-methylpyrrol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h2-3,5,8,10H,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDSLKBTXFPOMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



